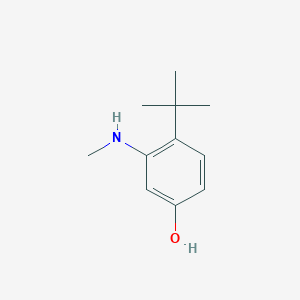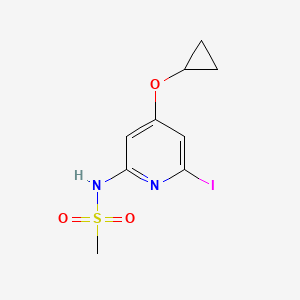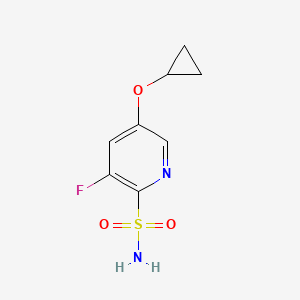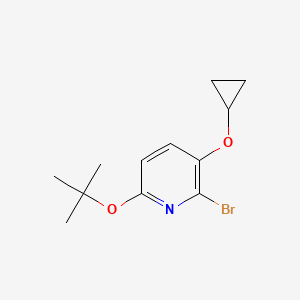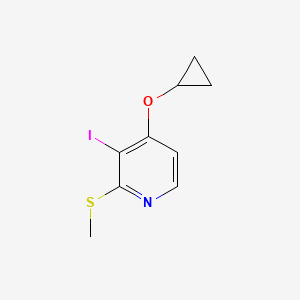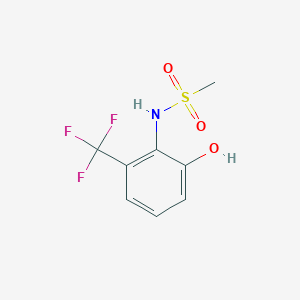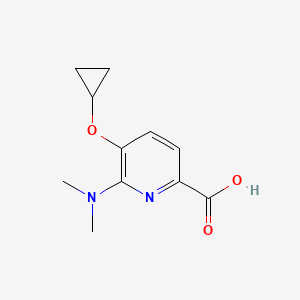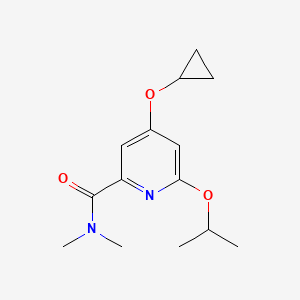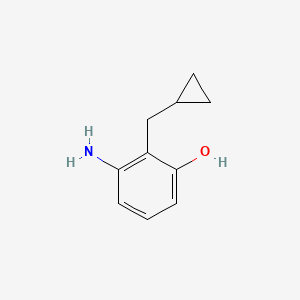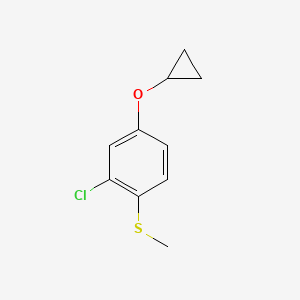
(2-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane is an organic compound that features a chloro-substituted phenyl ring with a cyclopropoxy group and a methylsulfane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol, which is reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 2-chloro-4-cyclopropoxyphenol.
Formation of the Sulfane Group: The intermediate 2-chloro-4-cyclopropoxyphenol is then reacted with methylthiol in the presence of a catalyst such as copper(I) iodide to introduce the methylsulfane group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The chloro and cyclopropoxy groups can influence the binding affinity and specificity of the compound, while the methylsulfane group can participate in redox reactions or act as a leaving group in substitution reactions. These interactions can modulate biological pathways and result in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
(2-Chloro-4-methylphenyl)(methyl)sulfane: Similar structure but lacks the cyclopropoxy group.
(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane: Contains a chloromethyl group instead of a cyclopropoxy group.
Uniqueness: (2-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interaction with molecular targets compared to its analogs.
Eigenschaften
Molekularformel |
C10H11ClOS |
|---|---|
Molekulargewicht |
214.71 g/mol |
IUPAC-Name |
2-chloro-4-cyclopropyloxy-1-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11ClOS/c1-13-10-5-4-8(6-9(10)11)12-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
CYHDLJLOFGMXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1)OC2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


